molecular formula C10H11ClO4S B3161654 (4-Chlorosulfonyl-phenyl)-acetic acid ethyl ester CAS No. 87202-52-6

(4-Chlorosulfonyl-phenyl)-acetic acid ethyl ester

Cat. No. B3161654
CAS RN: 87202-52-6
M. Wt: 262.71 g/mol
InChI Key: DJZDJYQHMMORTE-UHFFFAOYSA-N
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Patent
US05955505

Procedure details

Chlorosulfonic acid (87 ml) was added dropwise to ethyl phenylacetate (48 g), and the mixture was stirred at 40° C. for 30 minutes. The reaction mixture was poured into ice water (1000 ml), and the separated oily substance was extracted with methylene chloride. The methylene chloride layer was washed successively with water and a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. Evaporation of the solvent under reduced pressure gave ethyl 4-chlorosulfonylphenylacetate (42 g).
Quantity
87 mL
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[C:6]1([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[Cl:1][S:2]([C:9]1[CH:10]=[CH:11][C:6]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:7][CH:8]=1)(=[O:5])=[O:3]

Inputs

Step One
Name
Quantity
87 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
48 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OCC
Step Two
Name
ice water
Quantity
1000 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the separated oily substance was extracted with methylene chloride
WASH
Type
WASH
Details
The methylene chloride layer was washed successively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClS(=O)(=O)C1=CC=C(C=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.